1,3-Thiazol-4-ylmethanesulfonyl chloride

Description

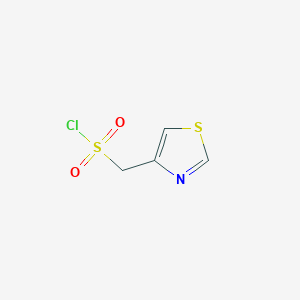

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMMKHWQINTCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Thiazol 4 Ylmethanesulfonyl Chloride and Its Derivatives

Strategies for the Construction of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a prominent scaffold in numerous biologically active molecules and approved pharmaceuticals. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclocondensation reactions to modern catalytic and electrochemical protocols.

Cyclocondensation Approaches to Thiazoles (e.g., Hantzsch Thiazole (B1198619) Synthesis)

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole nucleus. researchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

A significant advantage of the Hantzsch synthesis is its simplicity and the ready availability of starting materials. bepls.com However, a notable drawback is the use of lachrymatory and toxic α-haloketones. bepls.com To circumvent this, modern variations often generate the α-halo intermediate in situ. For instance, β-keto esters can undergo α-monohalogenation using reagents like tribromoisocyanuric acid in an aqueous medium, followed by reaction with thiourea (B124793) to form the thiazole product. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

| α-Haloketone | Thioamide | Base or heat | Substituted Thiazole | nih.gov |

| β-Keto Ester | Thiourea | Tribromoisocyanuric acid, DABCO, H₂O | 2-Aminothiazole (B372263) derivative | nih.gov |

| 1,3-Dichloropropanone | Thioacetamide | Acidic mixture | 4-Chloromethyl-2-methylthiazole | google.com |

Transition Metal-Catalyzed Cyclization Protocols for Thiazoles

Transition-metal catalysis offers powerful and efficient pathways to thiazole derivatives, often under mild conditions with high selectivity. These methods can form key C-S and C-N bonds through various catalytic cycles.

Rhodium(II) catalysts, for example, can facilitate the reaction between 1-sulfonyl-1,2,3-triazoles and thionoesters. This process generates 3-sulfonyl-4-thiazoline intermediates, which then undergo elimination of the sulfonyl group to afford fully aromatized 2,5-disubstituted thiazoles. organic-chemistry.org Copper-catalyzed reactions are also prevalent. A direct arylation of heterocycle C-H bonds, including thiazoles, can be achieved using a combination of copper iodide (CuI) as the catalyst and lithium tert-butoxide as the base. organic-chemistry.org Furthermore, palladium(II) acetate (B1210297) has been shown to effectively catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to selectively construct 4-substituted 2-aminothiazoles. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Rhodium(II) | 1-Sulfonyl-1,2,3-triazole, Thionoester | Cyclization/Elimination | 2,5-Disubstituted Thiazole | organic-chemistry.org |

| Copper Iodide (CuI) | Thiazole, Aryl Iodide | C-H Arylation | Aryl-substituted Thiazole | organic-chemistry.org |

| Palladium(II) Acetate | Vinyl Azide (B81097), Potassium Thiocyanate | Cyclization | 4-Substituted 2-Aminothiazole | organic-chemistry.org |

Electrochemical Synthesis Routes to Thiazoles

In line with the principles of green chemistry, electrochemical methods provide an environmentally benign alternative for thiazole synthesis. These approaches use electrons as the primary reagent, avoiding the need for stoichiometric chemical oxidants or reductants. bepls.com

One such method involves the anodic oxidation of catechols in the presence of 2-mercaptobenzimidazole (B194830) in an aqueous solution, leading to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. bepls.com Another green protocol is the electrochemical oxidative cyclization of enaminones with thioamides. This reaction proceeds under metal- and oxidant-free conditions to provide thiazoles in good yields. organic-chemistry.org

Multicomponent and Domino Reaction Approaches to Thiazoles

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules, such as thiazole derivatives, in a single pot from three or more starting materials. These reactions are characterized by high atom economy, reduced reaction times, and simplified purification procedures. bepls.com

A catalyst-free, microwave-assisted multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water can produce a wide variety of trisubstituted thiazoles in high yields. This method benefits from the use of a green solvent and energy-efficient microwave irradiation. bepls.com Another example is the one-pot, three-component synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives from ketones or aldehydes, phenacyl chloride, and thiosemicarbazide (B42300) in a deep eutectic solvent (DES). bepls.com

Methods for Introducing the Methanesulfonyl Chloride Moiety

The introduction of the -CH₂SO₂Cl group onto the thiazole ring is a critical step in the synthesis of the target compound. This transformation typically occurs after the thiazole ring has been formed and involves creating a carbon-sulfur bond at the 4-position and subsequent conversion to the sulfonyl chloride.

Sulfonylation of Thiazole Precursors and Subsequent Chlorination

A direct, one-step installation of the methanesulfonyl chloride moiety onto an unsubstituted thiazole ring is challenging. Therefore, a multi-step approach starting from a functionalized thiazole precursor is generally employed. A common strategy begins with a thiazole bearing a methyl or chloromethyl group at the 4-position, such as 4-methyl-1,3-thiazole or 4-(chloromethyl)-1,3-thiazole.

The synthesis of 4-(chloromethyl)thiazole can be achieved via the Hantzsch synthesis using 1,3-dichloropropanone as the α-haloketone component. google.com Once the precursor is obtained, the synthesis can proceed through the following steps:

Introduction of the Sulfur Moiety: The 4-(chloromethyl)thiazole can be reacted with a sulfur nucleophile. For instance, treatment with sodium sulfite (B76179) (Na₂SO₃) would yield the corresponding sodium (1,3-thiazol-4-yl)methanesulfonate.

Conversion to Sulfonyl Chloride: The resulting sulfonate salt can then be converted to the target sulfonyl chloride. Standard chlorinating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com Alternatively, a (1,3-thiazol-4-yl)methanethiol intermediate could be subjected to oxidative chlorination. A combination of hydrogen peroxide and thionyl chloride is an effective reagent system for the direct conversion of thiols to their corresponding sulfonyl chlorides. researchgate.net

A reported synthesis of 1,3-thiazole-4-sulfonyl chlorides (where the sulfonyl group is directly attached to the ring) involves the reaction of N-(2,2-dichlorovinyl)amides with thiols, followed by oxidation and chlorination of the resulting sulfide, demonstrating a viable route for the final chlorination step in analogous systems. researchgate.net

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |

| 4-(Chloromethyl)-1,3-thiazole | Sodium Sulfite (Na₂SO₃) | Sodium (1,3-thiazol-4-yl)methanesulfonate | Thionyl Chloride (SOCl₂) | 1,3-Thiazol-4-ylmethanesulfonyl chloride | google.com (analogy) |

| (1,3-Thiazol-4-yl)methanethiol | H₂O₂, SOCl₂ | (Not isolated) | (Not isolated) | This compound | researchgate.net (analogy) |

Chlorosulfonation Reactions (e.g., via N-Chlorosuccinimide)

A prominent method for synthesizing sulfonyl chlorides is the oxidative chlorination of thiol derivatives. organic-chemistry.orgthieme-connect.de Traditional methods often rely on hazardous reagents like chlorine gas, posing significant safety and handling challenges. organic-chemistry.org A safer and more convenient alternative involves the use of N-Chlorosuccinimide (NCS) as a chlorinating and oxidizing agent. organic-chemistry.orgorganic-chemistry.org This approach allows for the smooth conversion of various sulfur-containing precursors, such as thiols and thioacetates, into the corresponding sulfonyl chlorides under mild conditions. organic-chemistry.orgthieme-connect.de

The reaction typically involves treating the starting thiol, in this case, (1,3-thiazol-4-yl)methanethiol, with NCS in a suitable solvent system. Research has shown that the combination of NCS with dilute hydrochloric acid in a solvent like acetonitrile (B52724) provides a controlled and efficient reaction, preventing the uncontrolled exotherms that can occur under other conditions. organic-chemistry.orgthieme-connect.de The process is effective for a range of substrates, including thiols, disulfides, and thioacetates, consistently producing sulfonyl chlorides in good to excellent yields. organic-chemistry.org The in-situ generation of the sulfonyl chloride from a thiol using NCS, tetrabutylammonium (B224687) chloride, and water is another efficient variant of this methodology. organic-chemistry.orgnih.gov

A key advantage of using NCS is the formation of succinimide (B58015) as a water-soluble byproduct, which simplifies the purification process compared to methods that generate difficult-to-remove residues. organic-chemistry.org

Table 1: Comparison of Oxidative Chlorination Conditions for Thiol Derivatives

| Reagent System | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| NCS / aq. HCl / MeCN | Thiols, Thioacetates, Disulfides | Controlled reaction rate, high yields, easy byproduct removal. | organic-chemistry.orgthieme-connect.de |

| NCS / Tetrabutylammonium chloride / H₂O | Thiols | Mild, room temperature conditions; efficient for one-pot sulfonamide synthesis. | organic-chemistry.orgnih.gov |

| Aqueous Chlorine | Thiols, Sulfides | Traditional, potent oxidizing agent. | researchgate.net |

Synthesis from S-Alkylisothiourea Salts

An operationally simple and environmentally conscious alternative to using foul-smelling thiols is the synthesis via S-alkylisothiourea salts. organic-chemistry.org This method involves a two-step process where an appropriate alkyl halide, such as 4-(chloromethyl)-1,3-thiazole, is first reacted with inexpensive and odorless thiourea to form a stable, solid S-alkylisothiourea salt. organic-chemistry.orgorganic-chemistry.org This salt then serves as the direct precursor for the sulfonyl chloride.

The subsequent conversion is an oxidative chlorosulfonation, which can be effectively mediated by several reagents. N-Chlorosuccinimide (NCS) is a common choice, offering moderate to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org Other reagents, such as sodium chlorite (B76162) (NaClO₂) or tert-butyl hypochlorite (B82951), have also been successfully employed. organic-chemistry.orgresearchgate.net The use of tert-butyl hypochlorite is particularly noteworthy as it proceeds under neutral conditions, making it applicable for substrates bearing acid-sensitive functional groups. researchgate.net This approach avoids hazardous reagents like chlorine gas and circumvents the issues associated with volatile and malodorous thiols. organic-chemistry.org

Table 2: Oxidative Chlorosulfonation of S-Alkylisothiourea Salts

| Oxidizing/Chlorinating Agent | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Mild, often aqueous/organic solvent mixtures | Good yields, avoids chlorine gas, potential for byproduct recycling. | organic-chemistry.orgorganic-chemistry.org |

| Sodium Chlorite (NaClO₂) | Aqueous conditions | Safe, environmentally benign. | organic-chemistry.org |

| tert-Butyl Hypochlorite (tBuOCl) | Neutral conditions | Suitable for acid-sensitive substrates. | researchgate.net |

| Bleach (NaOCl) | Aqueous conditions | Inexpensive and readily available. | organic-chemistry.org |

Chemo- and Regioselective Synthesis Considerations in Thiazole-Sulfonyl Chloride Preparation

The preparation of substituted thiazole sulfonyl chlorides requires careful consideration of chemo- and regioselectivity. The thiazole ring itself is an electron-rich heterocycle susceptible to electrophilic attack. Direct chlorosulfonation of a pre-existing thiazole ring can be challenging and often leads to a mixture of isomers, with substitution occurring at the C5 position being common for 2-substituted thiazoles. researchgate.netchemimpex.com

For a target molecule like this compound, the synthetic strategy must ensure that functionalization occurs on the methyl group at the C4 position, not on the heterocyclic ring itself. Therefore, methods that involve the direct sulfonation of the thiazole ring are generally unsuitable. The preferred and more selective approach is to construct the thiazole ring with a suitable precursor group already at the C4 position, which is then converted to the methanesulfonyl chloride moiety.

The synthetic routes starting from thiol derivatives or S-alkylisothiourea salts exemplify this principle. organic-chemistry.orgorganic-chemistry.org These methods introduce the sulfur atom at the desired methylene (B1212753) bridge, and the final oxidative chlorination step forms the sulfonyl chloride without affecting the thiazole ring.

Chemoselectivity is also a critical factor, especially when other sensitive functional groups are present in the molecule. The use of harsh reagents like thionyl chloride or chlorosulfonic acid can lead to unwanted side reactions. rsc.org In contrast, modern reagents allow for milder reaction conditions. For instance, the synthesis from S-alkylisothiourea salts using tert-butyl hypochlorite under neutral conditions protects acid-labile groups that might be present elsewhere on the molecule. researchgate.net Similarly, NCS-mediated oxidations are generally chemoselective and tolerate a variety of functional groups. organic-chemistry.org

Large-Scale Synthetic Protocols and Process Optimization for Production

Scaling up the synthesis of this compound from the laboratory to industrial production requires robust, safe, and efficient protocols. The synthesis pathway starting from S-alkylisothiourea salts is particularly well-suited for large-scale applications because it avoids the handling of toxic and odorous thiols and hazardous chlorine gas. organic-chemistry.orgorganic-chemistry.org

Purification is another key consideration in large-scale synthesis. Methods that avoid chromatographic purification are highly desirable. The S-alkylisothiourea salt method is advantageous in this regard, as the sulfonyl chloride products can often be isolated by simple filtration and washing, and the byproducts are typically water-soluble. organic-chemistry.orgorganic-chemistry.org Furthermore, the economic viability of a large-scale process can be improved by recycling key reagents. organic-chemistry.org

Sustainable and Environmentally Benign Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce environmental impact and improve worker safety. The development of sustainable methods for preparing this compound is an active area of interest. bepls.com

Key aspects of a green synthetic approach include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions for thiazole synthesis are one example of this principle. bepls.com

Use of Safer Reagents: Replacing hazardous substances with safer alternatives is a primary goal. The substitution of chlorine gas with solid, manageable reagents like NCS is a significant step forward. organic-chemistry.orgorganic-chemistry.org Similarly, using bleach (sodium hypochlorite) or sodium chlorite as oxidants presents a worker-friendly and environmentally sound option. organic-chemistry.org

Benign Solvents: Reducing the use of volatile organic compounds by employing greener solvents like water or polyethylene (B3416737) glycol (PEG) is a common strategy. bepls.commdpi.com Some syntheses of thiazole derivatives have been successfully carried out in water, which is safe, non-toxic, and inexpensive. mdpi.com

Energy Efficiency: The use of alternative energy sources, such as microwave or ultrasonic irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. bepls.commdpi.comresearchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity, Reaction Mechanisms, and Transformative Chemistry of 1,3 Thiazol 4 Ylmethanesulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO2Cl) is in a high oxidation state and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This configuration renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The cornerstone of sulfonyl chloride reactivity is nucleophilic substitution at the sulfur center. This reaction proceeds through a mechanism where a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient pentacoordinate intermediate. The stable chloride ion is subsequently expelled as a leaving group, resulting in the formation of a new bond between the sulfur atom and the nucleophile. This versatile reaction pathway allows for the synthesis of a diverse array of sulfonyl derivatives.

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. ekb.eg The reaction of 1,3-Thiazol-4-ylmethanesulfonyl chloride with an amine involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur. This process is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting N-substituted 1,3-thiazol-4-ylmethanesulfonamides are a class of compounds with significant interest in medicinal chemistry.

Table 1: Illustrative Examples of Sulfonamide Formation

| Reactant (Nucleophile) | Product | General Conditions |

|---|---|---|

| Ammonia (NH₃) | 1,3-Thiazol-4-ylmethanesulfonamide | Inert solvent, excess NH₃ |

| Aniline (C₆H₅NH₂) | N-phenyl-1,3-thiazol-4-ylmethanesulfonamide | Inert solvent (e.g., CH₂Cl₂), base (e.g., pyridine) |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-1,3-thiazol-4-ylmethanesulfonamide | Inert solvent (e.g., THF), base (e.g., triethylamine) |

| Glycine methyl ester | Methyl 2-((1,3-thiazol-4-ylmethyl)sulfonamido)acetate | Aqueous base or organic solvent with base |

Analogous to the formation of sulfonamides, this compound reacts with alcohols or phenols to yield sulfonate esters. This reaction, often referred to as sulfonylation, typically requires a base like pyridine, which can also serve as the solvent, to activate the alcohol and scavenge the HCl byproduct. The resulting sulfonate esters are stable compounds and are themselves excellent leaving groups in subsequent nucleophilic substitution reactions at the adjacent carbon atom, although this reactivity is not present in the title compound due to the structure.

Table 2: Illustrative Examples of Sulfonate Ester Formation

| Reactant (Nucleophile) | Product | General Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl 1,3-thiazol-4-ylmethanesulfonate | Pyridine, 0°C to room temp. |

| Phenol (C₆H₅OH) | Phenyl 1,3-thiazol-4-ylmethanesulfonate | Pyridine, 0°C to room temp. |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl 1,3-thiazol-4-ylmethanesulfonate | Pyridine, 0°C to room temp. |

The sulfonyl chloride group can undergo reduction to lower oxidation state sulfur species. A notable transformation is the reduction to a sulfinamide. This can be achieved using reducing agents like triphenylphosphine (B44618) in the presence of an amine. nih.gov This reaction provides a direct route to sulfinamides from the more readily available sulfonyl chlorides. The proposed mechanism involves the in situ reduction of the sulfonyl chloride, which is then trapped by the amine. nih.gov Further reduction to thiols is also possible with stronger reducing agents, though this is a less common synthetic transformation.

Reactivity Pertaining to the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a distinct pattern of reactivity towards electrophiles, influenced by the presence of both nitrogen and sulfur heteroatoms.

The thiazole (B1198619) ring is generally considered electron-rich, but less so than pyrrole (B145914) or furan. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. pharmaguideline.comwikipedia.org The sulfur atom acts as an electron donor, directing electrophiles to this position. The nitrogen atom, being more electronegative, tends to deactivate the adjacent C2 and C4 positions to electrophilic attack.

In this compound, the thiazole ring is substituted at the C4 position with a -CH2SO2Cl group. This substituent is electron-withdrawing via an inductive effect, which deactivates the entire ring towards electrophilic attack compared to unsubstituted thiazole. However, the primary site of substitution is still expected to be the C5 position, which is the most activated site on the ring. pharmaguideline.com Reactions like halogenation, nitration, or sulfonation, while requiring more forcing conditions than for activated rings, would be expected to yield the 5-substituted derivative. pharmaguideline.comias.ac.in

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride |

| Nitration | HNO₃/H₂SO₄ | (5-Nitro-1,3-thiazol-4-yl)methanesulfonyl chloride |

| Sulfonation | Fuming H₂SO₄ | 4-(Chlorosulfonylmethyl)-1,3-thiazole-5-sulfonic acid |

Nucleophilic Additions to the Thiazole Ring

The reactivity of the thiazole ring towards nucleophiles is dictated by the electron distribution within the heterocyclic system. In an unsubstituted thiazole, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, a characteristic that is enhanced upon quaternization of the ring nitrogen. pharmaguideline.comias.ac.in The C5 position is generally considered the most electron-rich site, making it the primary target for electrophiles. wikipedia.org

However, in the context of the entire molecule, direct nucleophilic addition to the thiazole ring carbons of this compound is kinetically and thermodynamically unfavorable compared to the reaction at the highly electrophilic sulfur atom of the sulfonyl chloride group. Nucleophilic attack will preferentially occur at the sulfonyl moiety (see Section 3.3). For a nucleophilic addition to the ring to occur, prior activation would likely be necessary, such as N-alkylation to form a thiazolium salt. In such a salt, the enhanced electron deficiency of the ring could potentially allow for addition by very strong and soft nucleophiles, although this remains a less explored reaction pathway for this specific compound. The structure-activity relationship in related compounds suggests that electron-withdrawing groups are crucial for certain biological activities, which may be linked to these modified electronic properties. nih.govnih.gov

Ring-Opening and Ring-Contraction Reactions of Thiazole Moieties

The aromaticity of the thiazole ring imparts considerable stability, making ring-opening and ring-contraction reactions infrequent and reliant on specific reagents or structural features. wikipedia.org Nevertheless, under certain conditions, the thiazole moiety can undergo cleavage.

A common method for thiazole ring opening is reductive desulfurization. Treatment with reducing agents like Raney nickel typically results in the cleavage of the C-S bonds, leading to the complete degradation of the heterocyclic ring. pharmaguideline.com For this compound, this reaction would likely yield aliphatic amines derived from the original thiazole core, though the sulfonyl chloride group would also be reduced.

Ring-contraction reactions of thiazoles are rare and usually require specific precursors that can undergo rearrangement. While there is no direct literature on ring-contraction of this compound, one could theorize that transformation of the sulfonyl chloride into a different functional group might create a precursor for such a reaction. For instance, conversion to a sulfonyl azide (B81097) followed by photolysis or thermolysis could generate a nitrene, which might undergo intramolecular reactions with the thiazole ring, although such a pathway is highly speculative.

The stability of the 4-methanesulfonyl chloride substituent is a key factor. Under harsh nucleophilic or basic conditions, reactions at the side chain could potentially induce instability in the ring, but targeted ring-opening or contraction would require a specific and deliberate synthetic strategy not commonly associated with this class of compounds.

Cycloaddition Chemistry of Thiazole Derivatives

Thiazoles can participate in cycloaddition reactions, although their inherent aromaticity often necessitates harsh conditions or specific activating substituents. wikipedia.orgnih.gov They can act as either the 4π or 2π component in these transformations.

Diels-Alder Reactions: In [4+2] cycloaddition reactions, thiazoles typically act as the diene component. However, they are reluctant dienes due to the energy cost of disrupting their aromaticity. wikipedia.org The presence of the strongly electron-withdrawing 4-methanesulfonyl chloride group further deactivates the thiazole ring with respect to its participation as a diene in normal-electron-demand Diels-Alder reactions. Conversely, this electronic-deficiency could enhance its reactivity as a dienophile, though this is a less common role for the thiazole ring. Studies on 4-alkenylthiazoles have shown they can behave as effective all-carbon dienes, but this requires an additional double bond in the side chain, a feature absent in this compound. figshare.comacs.orgresearchgate.net

1,3-Dipolar Cycloadditions: Thiazoles and their derivatives, particularly thiazolium salts, are known to participate in [3+2] cycloaddition reactions with various dipolarophiles. rsc.org The electron-deficient nature of the thiazole ring in this compound would make it a more suitable partner for electron-rich 1,3-dipoles. For example, reaction with a non-stabilized azomethine ylide could potentially lead to the formation of fused pyrrolidinyl-thiazole systems. The regioselectivity of such reactions would be governed by the frontier molecular orbitals (FMOs) of the reactants.

Functionalization of Thiazole C-H Bonds

Direct C-H functionalization is a powerful tool for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. acs.org The thiazole ring has two reactive C-H bonds at the C2 and C5 positions, whose reactivity is significantly influenced by substituents.

The C2-H bond of thiazole is known to be the most acidic due to its position between two heteroatoms, allowing for deprotonation with strong bases (e.g., organolithium reagents) followed by quenching with an electrophile. pharmaguideline.comwikipedia.org The C5-H bond is generally targeted in metal-catalyzed C-H activation reactions. rsc.org

In this compound, the powerful -I effect of the 4-methanesulfonyl chloride group enhances the acidity of both the C2-H and the adjacent C5-H protons. This electronic effect makes regioselective functionalization more facile.

At the C2-Position: The acidity of the C2-H proton is further increased, facilitating deprotonation even with moderately strong bases. The resulting 2-lithiated or 2-magnesiated thiazole can react with a variety of electrophiles.

At the C5-Position: The adjacent electron-withdrawing group makes the C5-H bond particularly susceptible to directed metalation or palladium-catalyzed direct arylation/alkenylation. chemrxiv.org Competition experiments and DFT calculations on related systems have shown that C5-H activation can be highly regioselective. chemrxiv.org

Below is a table summarizing potential C-H functionalization reactions for this substrate.

| Position | Reaction Type | Reagents | Product Type | Comments |

|---|---|---|---|---|

| C2 | Deprotonation-Alkylation | 1. n-BuLi, THF, -78 °C 2. R-X (e.g., CH₃I) | 2-Alkyl-thiazole | Classic method for C2 functionalization. High acidity of C2-H is favorable. |

| C5 | Pd-Catalyzed Direct Arylation | Ar-Br, Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., K₂CO₃) | 5-Aryl-thiazole | The directing effect of the C4 substituent favors C5 activation. |

| C2 | Phosphonium Salt Formation | Triphenylphosphine, Oxidant | Thiazol-2-yl-phosphonium salt | Intermediate allows for subsequent reaction with nucleophiles. acs.org |

| C5 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole | Electrophilic substitution is generally disfavored, but possible with reactive reagents. |

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution at the sulfur atom, making it a versatile precursor for a wide range of sulfur-containing compounds.

Intermolecular Reactions: The reaction of the sulfonyl chloride group with nucleophiles is the most characteristic transformation for this compound. It serves as a powerful sulfonating agent, reacting with a broad spectrum of O-, N-, and S-centered nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center. iupac.orgtaylorandfrancis.com

Key intermolecular reactions include:

Reaction with Amines: Primary and secondary amines react readily to form stable sulfonamides. This is one of the most common applications of sulfonyl chlorides.

Reaction with Alcohols and Phenols: In the presence of a base (e.g., pyridine, triethylamine), alcohols and phenols are converted to their corresponding sulfonate esters.

Hydrolysis: Reaction with water leads to the formation of the corresponding sulfonic acid.

Reaction with Thiols: Thiols react to form thiosulfonate esters.

The table below details these fundamental intermolecular transformations.

| Nucleophile (Nu-H) | Product Type | General Reaction Conditions | Product Structure |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | Base (e.g., Pyridine or Et₃N), CH₂Cl₂ or THF, 0 °C to RT | Thz-CH₂-SO₂-NR₂ |

| Alcohol/Phenol (R-OH) | Sulfonate Ester | Base (e.g., Pyridine), CH₂Cl₂, 0 °C to RT | Thz-CH₂-SO₂-OR |

| Water (H₂O) | Sulfonic Acid | Aqueous solvent, often with mild heating | Thz-CH₂-SO₂-OH |

| Thiol (R-SH) | Thiosulfonate Ester | Base (e.g., Et₃N), CH₂Cl₂ | Thz-CH₂-SO₂-SR |

| Hydrazine (H₂NNH₂) | Sulfonyl Hydrazide | Inert solvent (e.g., THF), 0 °C | Thz-CH₂-SO₂-NHNH₂ |

Intramolecular Reactivity: Intramolecular reactions of this compound can be designed to construct novel fused heterocyclic systems. Such cyclizations require the prior installation of a nucleophilic center elsewhere in the molecule, positioned to allow for a sterically favorable ring-forming reaction. nih.gov

A plausible strategy involves a two-step process:

Functionalization: A nucleophilic group (e.g., -OH, -NH₂) is introduced onto the thiazole ring, typically at the C5 position, via C-H activation chemistry as described in section 3.2.5.

Intramolecular Cyclization: Under basic conditions, the tethered nucleophile attacks the electrophilic sulfonyl chloride group, leading to the formation of a new fused ring. For example, introduction of a hydroxymethyl group at C5 would enable the formation of a fused sultone (a cyclic sulfonate ester). This approach provides a pathway to complex polycyclic structures from a relatively simple precursor. rsc.org

Catalytic Transformations Utilizing this compound as a Precursor

The sulfonyl chloride group is not only a reactive handle for nucleophilic substitution but also a versatile precursor for species used in catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.

Precursor in Desulfinative Cross-Coupling: A significant modern application of sulfonyl chlorides is their use in desulfinative cross-coupling reactions. chemrevlett.comchemrevlett.com In these processes, a transition metal catalyst (commonly palladium) facilitates the coupling of the sulfonyl chloride with another partner (e.g., an organometallic reagent or a C-H bond) with the extrusion of sulfur dioxide (SO₂).

This compound can serve as a precursor to the 1,3-thiazol-4-ylmethyl moiety in such reactions. The transformation could proceed via two main pathways:

Direct Desulfonylative Coupling: The sulfonyl chloride could potentially undergo oxidative addition to a low-valent palladium catalyst, followed by extrusion of SO₂ and subsequent coupling steps.

Conversion to a Sulfinate Salt: A more common approach involves the reduction of the sulfonyl chloride to the corresponding sodium or lithium sulfinate salt (Thz-CH₂-SO₂Na). These sulfinate salts are excellent nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions with aryl or heteroaryl halides, providing a powerful method for forming C-C bonds. nih.govacs.orgnih.gov This two-step sequence makes the sulfonyl chloride a stable and accessible precursor to a key cross-coupling reagent.

Precursor for Catalyst Ligands: The compound can also be used as a building block to synthesize novel ligands for catalysis. The sulfonyl chloride can be reacted with a bifunctional molecule to create a chelating ligand. For example, reaction with 2-(diphenylphosphino)aniline (B1366319) would yield a sulfonamide-phosphine ligand. Such ligands, bearing both a soft phosphine (B1218219) donor and a hard sulfonamide donor, can coordinate to transition metals and modulate their catalytic activity and selectivity in various organic transformations. acs.org

Photocatalytic Transformations: Recent advances have demonstrated the synthesis of sulfonyl chlorides using photocatalysis. acs.orgacs.org This opens the possibility for the reverse process, where this compound could act as a substrate in photocatalytic transformations. For instance, under photoredox conditions, single-electron reduction could generate a sulfonyl radical (Thz-CH₂-SO₂•), which could then undergo desulfonylation to form a thiazolylmethyl radical for subsequent C-C bond formation.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies

The reactions of 1,3-Thiazol-4-ylmethanesulfonyl chloride with nucleophiles are presumed to follow pathways established for other alkanesulfonyl chlorides. These mechanisms are primarily centered on nucleophilic attack at the electrophilic sulfur atom or, under specific conditions, on the deprotonation of the α-carbon.

Due to the presence of α-hydrogens on the methylene (B1212753) group adjacent to the sulfonyl group, this compound can react with nucleophiles through two primary competitive pathways: direct nucleophilic substitution at the sulfur atom and an elimination-addition sequence via a sulfene (B1252967) intermediate. The operative mechanism is highly dependent on reaction conditions, particularly the pH and the nature of the nucleophile. acs.org

Direct Nucleophilic Substitution: In neutral or acidic conditions, the reaction typically proceeds via direct attack of a nucleophile (Nu) on the sulfur atom. This pathway can be described as either a concerted S_N2-like mechanism or a two-step addition-elimination (A-E) mechanism. In the A-E mechanism, the nucleophile adds to the sulfur atom to form a transient, trigonal bipyramidal intermediate. nih.gov This intermediate then expels the chloride leaving group to yield the final sulfonated product. The S_N2-like pathway involves a single transition state without a discrete intermediate. nih.gov

Proposed Intermediates in Direct Substitution:

Trigonal Bipyramidal Intermediate: A five-coordinate sulfur species formed during the addition-elimination pathway. nih.gov

S_N2-like Transition State: A state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.

Elimination-Addition (Sulfene) Pathway: Under basic conditions, a strong base (B:) can abstract a proton from the carbon adjacent to the sulfonyl chloride group. This results in the formation of a carbanion, which rapidly eliminates a chloride ion to form a highly reactive sulfene intermediate (thiazol-4-yl-methylenesulfene). acs.orgnih.gov This sulfene is then quickly trapped by any available nucleophile, such as water or an amine, to give the final product. acs.org This pathway is particularly favored by the addition of tertiary amines. nih.gov

Proposed Intermediates in the Sulfene Pathway:

α-Carbanion: Formed by the deprotonation of the methylene group.

Sulfene (Thiazol-4-yl-methylenesulfene): A highly reactive species with a carbon-sulfur double bond, formed upon elimination of the chloride ion.

The competition between these two pathways is a critical aspect of the compound's reactivity profile. For instance, studies on methanesulfonyl chloride have shown that hydrolysis proceeds via direct nucleophilic attack by water at low pH, while at pH values above 6.7, the reaction is dominated by the rate-determining formation of the sulfene intermediate. acs.org

This compound can be employed as an activating agent for chiral alcohols, converting the hydroxyl group into a good leaving group (a sulfonate ester). The stereochemical outcome of this two-step sequence is predictable and well-defined.

Step 1: Formation of the Sulfonate Ester The reaction of a chiral alcohol with this compound in the presence of a non-nucleophilic base (like pyridine) proceeds with retention of configuration at the chiral carbon. This is because the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the stereocenter is not broken during this step. youtube.com

Step 2: Nucleophilic Substitution of the Sulfonate Ester The resulting 1,3-thiazol-4-ylmethylsulfonate (thiazol-4-ylmesylate) ester is an excellent leaving group. When this ester is subsequently treated with a nucleophile in a substitution reaction, the outcome depends on the mechanism. For a typical S_N2 reaction, the nucleophile attacks the chiral carbon from the side opposite to the leaving group, resulting in a complete inversion of configuration . youtube.com

This two-reaction sequence provides a reliable method for achieving a controlled inversion of stereochemistry at a specific chiral center. youtube.com

Kinetic and Thermodynamic Aspects of Reactions

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. While specific data for this compound are not available, general principles from related sulfonyl chloride chemistry can be applied.

Kinetic Control: At lower temperatures, reactions are typically under kinetic control, meaning the product that is formed fastest will predominate. For sulfonyl chlorides, the reactivity is influenced by both steric and electronic factors. For example, in the chloride-chloride exchange reaction of arenesulfonyl chlorides, the reaction rates follow the Hammett equation, with a positive ρ-value (+2.02) indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov Although this compound is an alkanesulfonyl chloride, the electronic nature of the thiazole (B1198619) ring will similarly influence the electrophilicity of the sulfur atom.

Thermodynamic Control: At higher temperatures, reactions can become reversible, leading to thermodynamic control. Under these conditions, the most stable product will be the major isomer, even if it is formed more slowly. stackexchange.com A classic example is the sulfonation of naphthalene (B1677914) or toluene, where the product distribution changes significantly with temperature. stackexchange.comstackexchange.com For reactions of this compound that might be reversible, such as reactions with certain heterocyclic amines, elevating the temperature could shift the equilibrium towards the most thermodynamically stable isomer. researchgate.net

The following table illustrates the general principles of kinetic versus thermodynamic control in chemical reactions.

| Control Type | Reaction Condition | Dominant Product | Basis of Product Formation |

| Kinetic | Lower Temperature, Shorter Reaction Time | The product formed via the lowest energy transition state. | Rate of reaction |

| Thermodynamic | Higher Temperature, Longer Reaction Time | The most stable product (lowest Gibbs free energy). | Product stability |

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions such as temperature, pH, and concentration are critical in directing the reaction of this compound towards a desired product and maximizing its yield.

Influence of pH: The pH of the reaction medium can dramatically alter the reaction mechanism and product distribution. As demonstrated with methanesulfonyl chloride, the hydrolysis mechanism switches from direct substitution to a sulfene-mediated pathway as the pH increases. acs.org In reactions with nucleophiles like primary or secondary amines, the pH affects the concentration of the free, unprotonated amine, which is the active nucleophile. At very high pH, however, competition from hydrolysis (reaction with hydroxide (B78521) ions) can lower the yield of the desired sulfonamide. cdnsciencepub.com Interestingly, for some hydrophobic amines, third-order reaction kinetics involving the sulfonyl chloride, amine, and hydroxide ion have been observed, leading to unexpectedly high yields of sulfonamide even in 1.0 M sodium hydroxide. cdnsciencepub.com

The table below summarizes the expected influence of key reaction conditions.

| Condition | Effect on Selectivity | Effect on Yield |

| Low pH | Favors direct nucleophilic substitution pathway. | Can be high if the nucleophile is effective under acidic conditions. |

| High pH | Favors elimination-addition (sulfene) pathway. | May be reduced due to competing hydrolysis, unless hydrophobic effects dominate. cdnsciencepub.com |

| Low Temperature | Favors the kinetically controlled product. | Lower reaction rate may require longer reaction times. |

| High Temperature | Favors the thermodynamically controlled product. | Can increase reaction rate but may also promote side reactions or decomposition. |

| High Nucleophile Concentration | Favors bimolecular substitution over competing unimolecular pathways. | Generally increases the rate of product formation. |

Solvent Effects on Reaction Pathways

The choice of solvent is a crucial parameter that can significantly influence both the rate and the mechanism of reactions involving this compound.

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions. In the context of sulfonyl chloride reactions, polar protic solvents can stabilize the leaving group (Cl⁻) and any charge separation in the transition state. libretexts.org This stabilization of the transition state can accelerate solvolysis reactions. The effect of the solvent on solvolysis rates is often analyzed using the extended Grunwald-Winstein equation, which separates the contributions of solvent ionizing power (Y_Cl) and solvent nucleophilicity (N_T). nih.gov For arenesulfonyl and alkanesulfonyl chlorides that react via a concerted S_N2 mechanism, both terms are important. nih.gov

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions. libretexts.org As a result, anionic nucleophiles are less solvated and thus more "naked" and reactive in these solvents. This often leads to a significant rate enhancement for S_N2 reactions. libretexts.org

Apolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged species or polar reactants like sulfonyl chlorides, as the reactants often have low solubility.

The table below outlines the general effects of different solvent classes on the proposed reaction pathways for this compound.

| Solvent Type | Properties | Effect on Direct Substitution (S_N2-like) | Effect on Sulfene Pathway |

| Polar Protic | H-bonding, stabilizes cations and anions | Moderate rate. Stabilizes the transition state and leaving group but also solvates the nucleophile. | Can act as the nucleophile to trap the sulfene intermediate. |

| Polar Aprotic | No H-bonding, stabilizes cations | High rate. Enhances the reactivity of anionic nucleophiles. | Can be used, but the base and trapping nucleophile are the key reagents. |

| Apolar | Low polarity, no H-bonding | Very slow rate. Poor solubility of reactants and poor stabilization of transition states. | Generally unsuitable. |

Computational and Theoretical Studies of 1,3 Thiazol 4 Ylmethanesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-Thiazol-4-ylmethanesulfonyl chloride at a molecular level. These methods can elucidate the distribution of electrons and predict sites of reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comirjweb.com

In thiazole (B1198619) derivatives, the HOMO and LUMO are often localized over the π-system of the thiazole ring. nih.gov For this compound, it is expected that the HOMO would be distributed over the thiazole ring, while the LUMO may have significant contributions from the sulfonyl chloride group, particularly the σ* orbital of the S-Cl bond, making it susceptible to nucleophilic attack. The energy of these orbitals dictates the molecule's interaction with other chemical species. A molecule with a higher HOMO energy level is a better electron donor, while one with a lower LUMO energy level is a better electron acceptor. plos.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -8.36 |

| LUMO | -0.46 |

| HOMO-LUMO Gap | 7.90 |

Note: These values are illustrative and based on data for similar thiazole-bearing sulfonamide analogs. mdpi.com

Reactivity descriptors derived from quantum chemical calculations provide a more detailed picture of a molecule's reactivity.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic and electrophilic attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can identify the atoms most susceptible to reaction.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the sulfonyl group, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors. Conversely, a positive potential would be expected around the hydrogen atoms and, significantly, on the sulfur atom of the sulfonyl chloride group, highlighting its electrophilic nature. irjweb.com

Partial Charges: The calculation of partial atomic charges (e.g., Mulliken or Natural Population Analysis charges) quantifies the electron distribution within the molecule. In thiazole derivatives, the sulfur atom in the ring can be electropositive. nih.gov In the sulfonyl chloride moiety, the sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it a prime target for nucleophiles.

Reaction Mechanism Predictions and Validation

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and determining reaction energetics.

For reactions involving sulfonyl chlorides, such as nucleophilic substitution, computational methods can be used to locate and characterize the transition state structure. The hydrolysis of sulfonyl chlorides is generally believed to proceed through an SN2-type mechanism. cdnsciencepub.comrsc.orgmdpi.com Theoretical studies on similar compounds, like benzenesulfonyl chloride, suggest a trigonal bipyramidal transition state for nucleophilic attack. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the axial positions. For this compound, a similar transition state geometry would be anticipated in its reactions with nucleophiles. The characterization of a transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is found.

Table 2: Illustrative Calculated Activation Parameters for Sulfonyl Chloride Hydrolysis

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 68.6 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -96.7 J mol⁻¹K⁻¹ |

| Activation Free Energy (ΔG‡) | 97.5 kJ mol⁻¹ |

Note: These values are illustrative and based on experimental and computational data for the hydrolysis of benzenesulfonyl chloride in water. researchgate.net

Spectroscopic Feature Prediction and Interpretation (e.g., NMR Chemical Shifts via GIAO)

The prediction of spectroscopic features, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods is a powerful tool for the structural elucidation of novel compounds like this compound. The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with Density Functional Theory (DFT), is a leading approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

Studies on related organosulfur and heterocyclic compounds, such as thiadiazoles, have demonstrated the utility and challenges of the GIAO/DFT approach. researchgate.net For instance, research has shown that while this method can be reliable for many organic molecules, the presence of sulfur atoms can introduce complexities that require more sophisticated levels of theory and basis sets to achieve high accuracy. researchgate.net The prediction of ¹³C NMR chemical shifts for 2-acetylamino-1,3,4-thiadiazoles using the GIAO/DFT approach at the B3LYP level of theory with a 6-311G basis set did not perfectly reproduce experimental values, suggesting that the presence of sulfur atoms can pose a challenge to this computational method. researchgate.net

For this compound, a similar computational protocol would involve initial geometry optimization of the molecule's three-dimensional structure using a DFT functional. Following this, the NMR shielding constants would be calculated using the GIAO method. researchgate.netnih.gov These calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.gov Research on other complex organic molecules has shown that incorporating implicit solvation models during both geometry optimization and the calculation of magnetic shielding constants can significantly improve the accuracy of the predicted NMR chemical shifts. nih.gov

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a GIAO/DFT study, is presented below. It is important to note that these are illustrative values, as specific experimental and computational studies on this exact molecule are not widely available.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole C2 | - | ~155 |

| Thiazole C4 | - | ~145 |

| Thiazole C5 | ~7.5 | ~120 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Understanding Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful computational lens through which the dynamic behavior and reaction pathways of molecules like this compound can be investigated. While specific MD studies on this compound are not readily found in the public domain, the principles of this methodology can be applied to understand its reactivity.

MD simulations model the interactions between atoms over time, providing insights into conformational changes, solvent effects, and the energy landscapes of chemical reactions. For a reactive species such as a sulfonyl chloride, MD simulations can be particularly useful in elucidating the mechanism of its reactions, for example, with nucleophiles.

A relevant example is the study of the hydrolysis of benzenesulfonyl chloride in aqueous clusters, which has been investigated using computational methods. researchgate.net Such studies calculate the potential energy surfaces for the reaction, identifying transition states and intermediate structures. researchgate.net This approach could be adapted to explore the reaction pathways of this compound.

The general steps to simulate a reaction pathway for this compound using MD would involve:

System Setup: Defining the simulation box containing the sulfonyl chloride and the reactant molecules (e.g., water for hydrolysis, or an amine for sulfonamide formation), surrounded by a suitable solvent model.

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular interactions of all components in the system.

Simulation: Running the simulation for a sufficient length of time to observe the reactive event. Enhanced sampling techniques may be necessary to overcome high energy barriers and observe rare events within a computationally feasible timeframe.

Analysis: Analyzing the resulting trajectory to identify the sequence of events leading to product formation, including the structures of any intermediates and transition states.

These simulations could provide valuable data on the thermodynamics and kinetics of the reactions of this compound, complementing experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on physicochemical parameters related to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or, in this context, their chemical reactivity. For this compound, a QSAR study could be developed to predict its reactivity towards a range of nucleophiles based on a set of calculated physicochemical parameters.

While specific QSAR studies on the reactivity of this compound are not available, research on other sulfur-containing compounds, such as sulfonamide derivatives, has demonstrated the utility of this approach in understanding their biological activities. nih.gov These principles can be extended to the study of chemical reactivity.

A QSAR study focused on the reactivity of this compound and its analogues would involve the following steps:

Dataset Assembly: A dataset of related sulfonyl chlorides with experimentally determined reactivity data (e.g., reaction rates with a specific nucleophile) would be compiled.

Descriptor Calculation: A variety of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify different aspects of the molecule's structure and electronic properties. For reactivity, relevant descriptors could include:

Electronic Descriptors: Partial charges on the sulfonyl sulfur and adjacent atoms, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific steric parameters of the substituent groups.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: A mathematical model would be created using statistical methods like Multiple Linear Regression (MLR) to establish a correlation between the calculated descriptors and the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques.

The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized analogues of this compound, guiding the design of molecules with desired reactivity profiles.

Table 2: Relevant Physicochemical Parameters for QSAR Studies on Reactivity

| Parameter Type | Specific Descriptor Example | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower LUMO energy generally correlates with higher electrophilicity and reactivity towards nucleophiles. |

| Electronic | Partial Charge on Sulfur Atom | A more positive partial charge on the sulfur atom indicates a more electrophilic center, enhancing reactivity. |

| Steric | Steric Hindrance around the Sulfonyl Group | Increased steric bulk can hinder the approach of a nucleophile, decreasing the reaction rate. |

This theoretical framework provides a roadmap for how computational and theoretical studies could be applied to deepen the understanding of the chemical properties and reactivity of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Structures

The combination of the stable, aromatic thiazole (B1198619) core with a reactive sulfonyl chloride handle makes this class of compounds particularly valuable for constructing more elaborate molecular architectures. Researchers focus on developing reliable methods for preparing such building blocks because of their significance in drug discovery and agrochemistry. researchgate.net

Thiazole-containing sulfonyl chlorides are precursors for creating fused heterocyclic systems, which are of great interest in materials science. One prominent example of such a system is thiazolo[5,4-d]thiazole (B1587360) (TzTz). cornell.eduresearchgate.net These fused bicyclic heteroaromatic compounds possess a rigid, planar backbone and an extended π-conjugated electronic structure. cornell.eduresearchgate.net The unique photophysical properties and high environmental stability of the TzTz core have led to its successful integration into components for solar cell devices, organic light-emitting diodes (OLEDs), and photocatalysts. researchgate.net The synthesis of these complex fused rings often involves multi-step processes where functionalized thiazole precursors are key starting materials.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nl This efficiency is highly valued for creating large libraries of diverse compounds for biological screening. researchgate.net Reactive intermediates like thiazole sulfonyl chlorides can potentially be incorporated into MCRs to introduce the thiazole scaffold along with a sulfonamide linkage, a common functional group in pharmaceuticals. The Ugi and Passerini reactions are examples of MCRs that are widely used to generate molecular diversity. researchgate.net While specific examples using 1,3-Thiazol-4-ylmethanesulfonyl chloride are not prominent, the principle of using bifunctional substrates in MCRs to generate novel heterocyclic frameworks is well-established. researchgate.netnih.gov

Precursor for Advanced Functional Materials

The electronic properties of the thiazole ring make it an attractive component for the design of new functional materials with applications in organic electronics and photonics. researchgate.netresearchgate.net

Thiazole derivatives, particularly fused systems like the aforementioned thiazolo[5,4-d]thiazoles, are increasingly used to create photoactive materials. cornell.eduresearchgate.net The rigid and planar structure, coupled with the electron-deficient nature of the TzTz unit, makes it a valuable component in both small molecules and polymers for organic electronics. researchgate.net These materials have been successfully used to build bulk-heterojunction organic solar cells (OSCs) and as organic π-dyes in dye-sensitized solar cells (DSSCs). cornell.eduresearchgate.net Research in this area focuses on correlating the molecular structure and crystal packing of thiazole-based materials with their photophysical properties to fine-tune them for specific applications, such as solid-state lighting and white-light emission. rsc.org

Thiazole-containing polymers are a significant class of π-conjugated polymers with versatile optoelectronic properties. researchgate.net These materials are synthesized for use in various organic electronic devices. A reactive functional group like a sulfonyl chloride on the thiazole monomer could serve as a point of polymerization or as a site for post-polymerization modification to tune the material's properties. The incorporation of thiazole units into polymer backbones can influence charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs). researchgate.net

Table 1: Applications of Thiazole-Based Functional Materials This table is interactive and can be sorted by clicking on the column headers.

| Material Class | Specific Example | Key Structural Feature | Application Area |

|---|---|---|---|

| Fused Heterocycles | Thiazolo[5,4-d]thiazole (TzTz) | Rigid, planar, π-conjugated system | Organic Solar Cells (OSCs) |

| Fused Heterocycles | Thiazolo[5,4-d]thiazole (TzTz) | Extended π-conjugation | Dye-Sensitized Solar Cells (DSSCs) |

| Conjugated Polymers | Thiophene-Thiazole Copolymers | Alternating donor-acceptor units | Organic Field-Effect Transistors (OFETs) |

Utility in Method Development in Organic Chemistry

The development of synthetic routes to access novel and useful building blocks is a fundamental aspect of organic chemistry. The synthesis of previously unavailable or difficult-to-access thiazole-4-sulfonyl chlorides is a prime example of such method development. researchgate.net A reported four-step synthesis starting from chloralamides provides access to 2-alkyl- and aryl-substituted thiazole-4-sulfonyl chlorides, which are described as promising building blocks for medicinal chemistry and high-throughput synthesis. researchgate.net

Furthermore, the reactivity of these sulfonyl chlorides is exploited in subsequent method development. For instance, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride can react with various amines to form sulfonamides. researchgate.net These sulfonamides are themselves efficient electrophilic reagents that can undergo nucleophilic substitution reactions, allowing for the regioselective synthesis of previously unknown trisubstituted 1,3-thiazoles. researchgate.net This demonstrates how the creation of one key intermediate, the thiazole sulfonyl chloride, opens up new avenues for synthesizing a range of other complex molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methanesulfonyl chloride |

| p-toluenesulfonyl chloride |

| Thiazolo[5,4-d]thiazole |

| 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride |

Derivatization for Probe and Ligand Development for Chemical Biology Investigations

The field of chemical biology relies on the use of small molecules to study and manipulate biological processes in living systems. Chemical probes, designed to interact with specific proteins or other biomolecules, and ligands, which bind to specific receptors or enzymes, are indispensable tools in this endeavor. The thiazole ring, a core component of this compound, is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. nih.govmdpi.com The methanesulfonyl chloride group provides a reactive handle for chemists to attach a variety of functional groups, transforming the basic scaffold into highly specific molecular tools.

Thiazole-4-sulfonyl chlorides, in general, are recognized as promising building blocks for high-throughput synthesis of screening compounds, which can accelerate the discovery of new biologically active molecules. researchgate.net This adaptability is crucial for developing a diverse library of probes and ligands to investigate a wide range of biological targets. The synthesis of such derivatives often involves the reaction of the sulfonyl chloride with nucleophiles like amines or alcohols, allowing for the introduction of reporter groups (such as fluorophores or biotin (B1667282) tags) or pharmacophores that target specific proteins.

While direct and explicit examples of this compound being used to develop chemical probes and ligands are not extensively detailed in publicly available research, the principles of its application can be inferred from the broader context of thiazole chemistry in drug discovery and chemical biology. For instance, the development of various thiazole derivatives with demonstrated anti-Candida and anticancer activities highlights the potential of this scaffold to be adapted for creating probes to study the mechanisms of these diseases. nih.govnih.gov

The general synthetic strategies for creating libraries of thiazole-containing compounds often involve multi-step reactions where the thiazole core is functionalized to enhance its biological activity and selectivity. nih.gov These same strategies can be applied to this compound to append functionalities required for chemical biology applications.

A hypothetical derivatization of this compound for the development of a chemical probe could involve the following steps:

Reaction with a bifunctional linker: The sulfonyl chloride moiety can react with an amine-containing linker, which also possesses a second reactive group, such as an alkyne or azide (B81097) for click chemistry.

Attachment of a reporter group: A fluorescent dye or a biotin tag can then be attached to the other end of the linker.

Introduction of a targeting moiety: If a specific biological target is known, a pharmacophore that binds to that target can be incorporated into the thiazole ring or another part of the molecule.

This modular approach would allow for the creation of a variety of probes from a single, versatile starting material.

The following table illustrates potential derivatives of this compound and their hypothetical applications in chemical biology:

| Derivative | Functional Groups Added | Potential Application |

| Fluorescent Probe | Amine-linked fluorophore | Imaging the subcellular localization of a target protein |

| Affinity-Based Probe | Biotin tag and a photoreactive group | Identifying the binding partners of a specific enzyme |

| Targeted Ligand | A known kinase inhibitor pharmacophore | Studying the role of a specific kinase in cell signaling |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies and Methodologies

Green Chemistry Approaches: Significant progress is being made in the exploration of greener and more environmentally benign synthetic routes for thiazole (B1198619) derivatives. acs.org These "green" methods are becoming central to modern synthetic chemistry and include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by directly and efficiently heating the reaction mixture. physchemres.org

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. acs.orgphyschemres.org This has been successfully applied to the synthesis of Hantzsch thiazole derivatives. acs.org

Green Catalysts and Solvents: Research is shifting towards the use of recyclable, non-toxic catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG-400). acs.orgscite.ai These approaches minimize the environmental impact associated with traditional synthesis. durham.ac.uk

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for building molecular complexity. dntb.gov.uaresearchgate.net These reactions are prized for their high atom economy and operational simplicity. Developing MCRs for the synthesis of precursors to 1,3-Thiazol-4-ylmethanesulfonyl chloride could significantly shorten the synthetic pathway, offering rapid access to a diverse range of derivatives from simple starting materials. dntb.gov.ua One-pot, three-component syntheses of functionalized thiazoles are already being developed under solvent-free conditions, showcasing the potential of this strategy. dntb.gov.ua

Table 1: Comparison of Modern Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Advantages | Example Application | Reference |

| Ultrasonic Irradiation | Reduced reaction times, high yields, eco-friendly. | Synthesis of Hantzsch thiazole derivatives using a reusable catalyst. | acs.org |

| Microwave-Assisted Synthesis | Rapid heating, improved yields, solvent-free conditions possible. | Synthesis of 2-aminothiazole (B372263) derivatives. | physchemres.org |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid diversification. | N-methyl imidazole (B134444) accelerated three-component synthesis of thiazoles. | dntb.gov.ua |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., chitosan). | Synthesis of novel thiazoles using a hydrogel biocatalyst. | scite.ai |

Exploration of Unconventional Reactivity and Catalysis

Beyond its traditional role as an electrophile for sulfonamide synthesis, future research will delve into the less conventional reactivity of the this compound moiety. This includes exploring its potential in novel catalytic cycles and its participation in reactions that go beyond simple nucleophilic substitution.

Sulfonyl Chlorides as Versatile Reagents: The sulfonyl chloride group is a powerful functional group that can act as a source for various reactive species. dntb.gov.ua Emerging research focuses on harnessing this reactivity in new ways:

Radical Reactions: Sulfonyl chlorides can participate in radical reactions, enabling the formation of C-S and C-C bonds through novel pathways. dntb.gov.ua

Metal-Catalyzed Cross-Coupling: There is growing interest in using sulfonyl chlorides as coupling partners in metal-catalyzed reactions. For example, CuI-catalyzed reactions have been developed to form diaryl thioethers from arylsulfonyl chlorides, which act as a sulfur source. researchgate.net This opens the door for using this compound in similar transformations to create complex, sulfur-containing molecules.

Deoxygenative Sulfonylation: Recent protocols have shown that sulfonyl chlorides can react with N-oxides under transition-metal-free conditions to achieve direct C-H sulfonylation of heterocyclic rings. mdpi.com Exploring this reactivity could lead to novel methods for functionalizing other parts of a molecule containing the thiazole sulfonyl chloride scaffold.

The Thiazole Ring in Catalysis: The thiazole ring itself possesses unique electronic properties that make it a candidate for applications in organocatalysis. The acidic proton at the C-2 position makes the ring highly reactive and a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. figshare.com Future work could explore whether derivatives of this compound could be converted into novel catalysts for various organic transformations. Chitosan-based Schiff's base hydrogels have already been investigated as eco-friendly biocatalysts for thiazole synthesis, indicating the potential for thiazole derivatives to play a role in catalytic systems. durham.ac.uk

Integration with Flow Chemistry and Continuous Synthesis Techniques

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. For the synthesis of reactive intermediates like sulfonyl chlorides, flow chemistry is particularly promising.

Advantages of Flow Synthesis: Continuous flow reactors, or microreactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uknih.gov This technology offers several key benefits:

Enhanced Safety: Many reactions for synthesizing sulfonyl chlorides are highly exothermic and may involve hazardous reagents. rsc.org Flow reactors handle only small volumes of the reaction mixture at any given time, which minimizes the risks associated with thermal runaway and the handling of toxic substances. nih.govmit.edu

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to higher yields and shorter reaction times. bohrium.com Scaling up production is achieved by simply running the reactor for longer periods, avoiding the complex challenges of scaling up batch reactors. durham.ac.ukmdpi.com

Applications in Thiazole and Sulfonyl Chloride Synthesis: Researchers have already demonstrated the successful application of flow chemistry to both thiazole and sulfonyl chloride synthesis.

A scalable method for preparing 4,5-disubstituted thiazoles has been developed using a modular flow microreactor. acs.orgdurham.ac.uk

Continuous flow processes have been established for the efficient synthesis of aryl sulfonyl chlorides, highlighting the improved safety and control over hazardous intermediates. rsc.orgmdpi.com

Future work will likely focus on developing an integrated, multi-step continuous flow process for the synthesis of this compound and its subsequent derivatization, enabling automated and scalable production. mdpi.com

Table 2: Benefits of Flow Chemistry in Heterocyclic Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound | Reference |

| Safety | Small reaction volumes minimize risk of thermal runaway and exposure to hazardous reagents. | Synthesis often involves exothermic steps and corrosive reagents like chlorosulfonic acid. | nih.govrsc.orgmdpi.com |

| Control | Precise control over temperature, pressure, and residence time. | Leads to higher purity, better yield, and fewer side products. | durham.ac.ukbohrium.com |